1-Benzylsulfonyl-3-ethoxypropan-2-ol
Description
1-Benzylsulfonyl-3-ethoxypropan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a benzylsulfonyl group at position 1 and an ethoxy group at position 2. This compound is of interest in medicinal chemistry and materials science due to its tunable physicochemical properties.
Properties
IUPAC Name |
1-benzylsulfonyl-3-ethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-2-16-8-12(13)10-17(14,15)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQXFSYIXQXYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)(=O)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylsulfonyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzylsulfonyl chloride with 3-ethoxypropan-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of 3-ethoxypropan-2-ol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfonyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether.
Substitution: Acyl chlorides; reactions often require the presence of a base like pyridine to neutralize the generated hydrochloric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
1-Benzylsulfonyl-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, with studies focusing on its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzylsulfonyl-3-ethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, further stabilizing its interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is 1-(benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol (CAS: 1186107-72-1), which shares the benzylsulfonyl-propanol core but differs in the substituent at position 3 . Key distinctions include:
| Property | 1-Benzylsulfonyl-3-ethoxypropan-2-ol | 1-(benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₄S | C₁₇H₁₇F₃O₅S |
| Molecular Weight (g/mol) | 258.37 | 390.37 |
| 3-Position Substituent | Ethoxy (-OCH₂CH₃) | 4-(Trifluoromethoxy)phenoxy (-O-C₆H₄-O-CF₃) |
| Lipophilicity (logP)* | ~1.2 (estimated) | ~3.5 (estimated) |
| Aromaticity | Absent | Present (phenoxy ring) |
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings:
Molecular Weight and Size: The trifluoromethoxy-phenoxy substituent increases molecular weight by ~132 g/mol compared to the ethoxy analog. This bulkiness may reduce solubility in aqueous media but improve membrane permeability .
Lipophilicity : The trifluoromethoxy group (electron-withdrawing, hydrophobic) significantly elevates logP, suggesting enhanced bioavailability for membrane-targeted applications.
In contrast, the trifluoromethoxy-phenoxy substituent introduces strong electron-withdrawing effects, altering reactivity in substitution or coupling reactions.
Aromatic Interactions: The phenoxy ring in the analog enables π-π stacking in biological systems, a feature absent in the ethoxy derivative.
Functional Implications
- Pharmacological Potential: The analog’s trifluoromethoxy-phenoxy group may enhance binding to aromatic residue-rich targets (e.g., kinases), whereas the ethoxy variant could favor interactions with hydrophobic pockets.
- Synthetic Versatility: The ethoxy group simplifies synthesis (fewer steps vs. introducing trifluoromethoxy-phenoxy), making the target compound more accessible for derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
